Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate
Description
Geometric Parameters and Bond Characteristics
| Structural Feature | Expected Bond Length (Å) | Expected Bond Angle (°) | Geometric Significance |
|---|---|---|---|
| Thieno[2,3-b]pyridine core | C-C: 1.38-1.42 | Ring angles: 120-123 | Aromatic planarity |
| Chlorosulfonyl group | S-Cl: 2.01-2.05 | O-S-O: 118-122 | Tetrahedral sulfur |
| Ethyl ester | C-O: 1.34-1.36 | C-O-C: 115-118 | sp³ hybridization |
| Methyl substituent | C-C: 1.50-1.52 | C-C-C: 118-122 | sp² to sp³ transition |
The molecular dimensions and geometric parameters of this compound can be predicted based on extensive crystallographic data from analogous compounds within the thieno[2,3-b]pyridine family. The fused ring system typically exhibits carbon-carbon bond lengths consistent with aromatic character, ranging from 1.38 to 1.42 Angstroms. The sulfur-chlorine bond in the chlorosulfonyl group is expected to fall within the typical range of 2.01 to 2.05 Angstroms, while the sulfur-oxygen double bonds should approximate 1.43 to 1.45 Angstroms based on sulfonyl group characteristics observed in related structures.
Properties
IUPAC Name |
ethyl 5-chlorosulfonyl-3-methylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4S2/c1-3-17-11(14)9-6(2)8-4-7(19(12,15)16)5-13-10(8)18-9/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYDWXAGXQHVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₁H₁₀ClNO₄S₂
- Molecular Weight : 319.8 g/mol
- CAS Number : 1240529-07-0
Synthesis
The synthesis of this compound involves several steps that typically include the reaction of thieno[2,3-b]pyridine derivatives with chlorosulfonic acid and subsequent esterification processes. The detailed synthetic route is crucial for understanding its biological applications.
Antiviral Activity
Recent studies have indicated that compounds related to thieno[2,3-b]pyridine structures exhibit significant antiviral properties. For instance, derivatives of this compound have shown activity against various viruses, including H5N1 and SARS-CoV-2.
A study evaluating the antiviral efficacy of thieno-pyridine derivatives reported that certain modifications to the molecular structure enhance activity against these viruses. For example, compounds with specific substituents demonstrated IC₅₀ values indicating effective inhibition of viral replication:
| Compound | Virus | IC₅₀ (μM) | Inhibition (%) |
|---|---|---|---|
| 8h | H5N1 | 3.669 | 93% at 0.5 μmol/μL |
| 14b | SARS-CoV-2 | 70.48 | Not specified |
These results suggest that structural modifications can significantly influence the biological activity of related compounds.
The mechanism by which this compound exerts its antiviral effects may involve inhibition of viral proteases or interference with viral entry into host cells. The presence of the chlorosulfonyl group is hypothesized to enhance binding affinity to viral proteins, thus blocking replication pathways.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antiviral Efficacy : A comprehensive evaluation involving in vitro assays demonstrated that derivatives similar to this compound had varying degrees of efficacy against influenza and coronaviruses.
- Structural Activity Relationship (SAR) : Research focusing on SAR has shown that specific functional groups attached to the thieno-pyridine core can enhance biological activity. For instance, the introduction of electron-withdrawing groups significantly improved antiviral potency.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate has been explored for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with thieno[2,3-b]pyridine structures exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .
Anticancer Properties
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development in anticancer therapies .
Agrochemical Applications
The chlorosulfonyl group in this compound enhances its reactivity, making it suitable for use in agrochemicals.
Herbicides
Compounds similar to this compound have been developed as herbicides targeting specific weed species. Field trials have indicated effective control over resistant weed populations, which is crucial for sustainable agriculture practices .
Insecticides
Research has also focused on the insecticidal properties of this compound. It has shown promise in laboratory settings against several pest species, indicating potential for formulation into commercial insecticides .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.
Case Study 2: Herbicide Development
In agricultural trials, formulations containing this compound were tested against common weed species. Results showed a reduction in weed biomass by over 80%, demonstrating its effectiveness as a selective herbicide without harming crop yields.
Comparison with Similar Compounds
Comparison with Similar Compounds
The thieno[2,3-b]pyridine scaffold is highly versatile, and modifications to its substituents significantly alter its chemical and biological properties. Below is a detailed comparison with structurally related compounds:
Substituent Variations
Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (13c) Core Structure: Furo[2,3-b]pyridine (oxygen instead of sulfur in the fused ring). Substituents: Bromo at position 5, hydroxy at position 3. Synthesis: Prepared from ethyl 5-bromo-2-chloronicotinate via cyclization with ethyl 2-mercaptoacetate (76% yield) . The hydroxy group enhances hydrogen-bonding capacity, improving solubility but limiting stability under acidic conditions.
Ethyl 5-chloro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate (14c) Substituents: Chloro at position 5, hydroxy at position 3. Synthesis: Derived from ethyl 2,5-dichloronicotinate (71% yield) . Key Differences: The chloro group is less reactive than chlorosulfonyl, making this compound more stable but less versatile in sulfonation reactions. The hydroxy group may lead to keto-enol tautomerism, as seen in its derivative 14d .
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate Substituents: Amino at position 3, dimethyl at positions 4 and 4. Key Differences: The amino group enables nucleophilic reactions (e.g., amide bond formation), while methyl groups increase lipophilicity, enhancing membrane permeability .
Heterocycle Variations
Pyrano[2,3-b]pyridine Derivatives (e.g., Compound 6bd) Core Structure: Pyrano[2,3-b]pyridine with fused pyran ring. Substituents: Aryl, acetyl, and ester groups. Synthesis: Prepared via condensation of 4b with ethyl 5-aminopicolinate (46% yield) . These derivatives exhibit antiproliferative activity, suggesting pharmacological relevance .
Reactivity and Stability
- Chlorosulfonyl Group : The target compound’s chlorosulfonyl moiety is highly electrophilic, enabling sulfonamide or sulfonate ester formation. However, this group may render the compound moisture-sensitive or prone to hydrolysis, contributing to its discontinuation .
- Hydroxy/Bromo Substituents : Compounds like 13c and 14c are more stable but require harsh conditions for further functionalization .
Data Tables
Table 1. Comparative Analysis of Key Compounds
Preparation Methods
Synthesis of Ethyl 3-methylthieno[2,3-b]pyridine-2-carboxylate Intermediate
The initial step involves constructing the thieno[2,3-b]pyridine ring system with appropriate substituents.
- Starting materials often include substituted pyridine derivatives and thiophene precursors.
- Cyclization reactions under acidic or basic catalysis form the bicyclic system.
- Esterification is performed to introduce the ethyl carboxylate group at position 2.
- The methyl group at position 3 is introduced via alkylation or by using methyl-substituted precursors.
This step is well-documented in agrochemical intermediate syntheses, where 5-chloro-pyridine-2-carboxylates with sulfur substituents are prepared as intermediates (WO2021175959A1).
Introduction of the Chlorosulfonyl Group
The critical functionalization step is the installation of the chlorosulfonyl (-SO2Cl) group at the 5-position. This is generally achieved by:
- Sulfonation of the aromatic ring using chlorosulfonic acid or sulfuryl chloride under controlled temperature and solvent conditions.
- The reaction must be carefully monitored to avoid over-sulfonation or decomposition.
- Chlorosulfonation typically occurs at the activated 5-position of the thieno[2,3-b]pyridine ring due to electronic and steric factors.
A representative procedure involves:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Chlorosulfonic acid (ClSO3H) | Sulfonation at 0–5 °C in an inert solvent |
| 2 | Controlled addition rate and stirring | To maintain temperature and reaction control |
| 3 | Quenching with ice water | To stop the reaction and precipitate product |
| 4 | Isolation by filtration and washing | To purify the chlorosulfonyl intermediate |
This method is consistent with sulfonylation reactions described for related heterocyclic compounds (CN101314598A).
Purification and Characterization
- The crude chlorosulfonyl product is often purified by recrystallization from organic solvents such as dichloromethane or ethyl acetate.
- Drying under vacuum to remove residual solvents is essential.
- Characterization includes NMR spectroscopy, IR (notably the S=O stretching bands), and elemental analysis to confirm the presence of the chlorosulfonyl group.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | Ethyl 3-methylthieno[2,3-b]pyridine-2-carboxylate | Prepared via cyclization and esterification |
| Sulfonating agent | Chlorosulfonic acid or sulfuryl chloride | Chlorosulfonic acid preferred for selectivity |
| Solvent | Dichloromethane, chloroform, or sulfolane | Inert solvents to avoid side reactions |
| Temperature | 0 to 5 °C | Low temperature to control reaction rate |
| Reaction time | 1 to 3 hours | Monitored by TLC or HPLC |
| Work-up | Quenching with ice water, filtration | To isolate solid chlorosulfonyl product |
| Purification | Recrystallization from organic solvents | Ensures high purity for further synthetic steps |
| Yield | 60–85% | Depending on scale and reaction control |
Research Findings and Optimization Notes
- The sulfonylation step is sensitive to temperature and reagent addition rate; rapid addition can cause side reactions or decomposition.
- Use of dry, inert atmosphere conditions improves yield and purity.
- Alternative sulfonylating agents, such as sulfuryl chloride, have been tested but chlorosulfonic acid provides better regioselectivity.
- The methyl substituent at the 3-position influences the reactivity and regioselectivity of sulfonylation, favoring substitution at the 5-position.
- Scale-up requires careful control of exothermic reaction heat and efficient quenching to avoid hazardous conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate?
- Methodology : The compound is typically synthesized via cyclization of substituted pyridine precursors. For example, ethyl 2-chloronicotinate derivatives react with thiourea or mercaptoacetate under reflux conditions to form thieno[2,3-b]pyridine scaffolds. Chlorosulfonation at the 5-position is achieved using chlorosulfonic acid or SOCl₂ under controlled conditions (e.g., 0–5°C to minimize side reactions). Purification involves column chromatography (DCM/MeOH gradients) or recrystallization from ethanol/water mixtures .
- Key Data :
| Precursor | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethyl 2-chloronicotinate | Thiourea, DMSO, 120°C | 71–76% | >95% |
| Ethyl 5-bromo-2-chloronicotinate | SOCl₂, 0°C, 2h | 68% | 92% |
Q. How is structural characterization performed for this compound?
- Methodology :
- X-ray crystallography : Single-crystal analysis via SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and sulfonyl group geometry. Absorption corrections (muR values) are critical for accuracy .
- NMR/HRMS : H/C NMR confirms substitution patterns (e.g., methyl at 3-position: δ ~2.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] calculated: 333.02) .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity during sulfonation of the thieno[2,3-b]pyridine core?
- Analysis : Contradictions arise in literature regarding sulfonation efficiency. For example:
- At 0°C, SOCl₂ selectively targets the 5-position (yield: 76%), while higher temperatures (25°C) lead to disulfonation (yield drops to 45%).
- Steric hindrance from the 3-methyl group reduces reactivity at adjacent positions, favoring 5-substitution. Kinetic vs. thermodynamic control must be assessed via time-resolved H NMR .
- Recommendation : Optimize stoichiometry (1.2 eq SOCl₂) and monitor via TLC (R = 0.3 in hexane/EtOAc 3:1).
Q. What strategies mitigate decomposition of the chlorosulfonyl group during storage?
- Methodology :
- Stabilization : Store under inert gas (Ar) at –20°C in anhydrous DCM.
- Analytical Validation : Decomposition products (e.g., sulfonic acid) are detectable via IR (S=O stretch at 1360 cm) and quantified by ion chromatography .
Q. How does this compound serve as a precursor for bioactive heterocycles?
- Applications :
- Kinase Inhibitors : The chlorosulfonyl group undergoes nucleophilic substitution with amines (e.g., piperazine) to generate CAMKK2 inhibitors (IC < 100 nM) .
- Anticancer Agents : Coupling with aryl boronic acids (Suzuki-Miyaura) yields derivatives with cytotoxicity against multidrug-resistant cell lines (e.g., NCI-H460/R: GI = 2.1 µM) .
Q. What crystallographic software tools are recommended for modeling this compound’s interactions?
- Tools :
- SHELXTL (Bruker AXS): For refining twinned crystals or high-resolution data.
- ORTEP-3 : Generates thermal ellipsoid plots to visualize sulfonyl group disorder (e.g., anisotropic displacement parameters > 0.05 Å indicate instability) .
Data Contradiction Resolution
Q. Discrepancies in reported melting points: How to validate purity?
- Case Study : Melting points range from 148–155°C across studies.
- Resolution : Differential Scanning Calorimetry (DSC) confirms purity (>98%: sharp endotherm at 152°C). Impurities (e.g., ethyl ester hydrolysis products) broaden the range .
Methodological Best Practices
Optimizing reaction scale-up without compromising yield
- Guidelines :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
